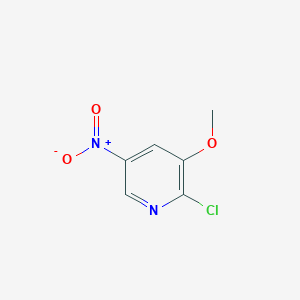

2-Chloro-3-methoxy-5-nitropyridine

Overview

Description

2-Chloro-3-methoxy-5-nitropyridine (CAS 75711-00-1) is a substituted pyridine derivative with the molecular formula C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol . The compound features chlorine at position 2, a methoxy group at position 3, and a nitro group at position 5 on the pyridine ring. It is commercially available as a building block for pharmaceutical and agrochemical synthesis, with suppliers such as BLDpharm and ABChem offering quantities ranging from 100 mg to 25 g . Its structural complexity and electron-withdrawing substituents make it a versatile intermediate in organic chemistry.

Preparation Methods

Overview of Synthesis

The synthesis of 2-Chloro-3-methoxy-5-nitropyridine typically involves nitration, hydrolysis, and chlorination steps. These processes are carefully optimized to achieve high yields while minimizing byproducts. Below are the detailed steps involved in the preparation.

Stepwise Synthesis Process

Step 1: Nitration

The nitration process introduces a nitro group into the pyridine ring. The reaction uses nitrosonitric acid as a nitrating agent. Key parameters include:

- Reaction Temperature: Maintain low temperatures (-15°C to 20°C) to control reactivity.

- Catalysts: Zinc chloride and triethylamine are used to facilitate the reaction.

- Solvent: Dichloromethane serves as the medium for the reaction.

Reaction Equation:

$$

\text{C}5\text{H}4\text{N} + \text{HNO}3 \rightarrow \text{C}5\text{H}3\text{NO}2

$$

Yield: The nitration step typically achieves moderate yields depending on the substitution pattern of the pyridine derivative.

Step 2: Hydrolysis

Hydrolysis converts intermediate compounds into hydroxyl derivatives. This step involves:

- Dissolving 2-amino-5-nitropyridine in aqueous hydrochloric acid (10–15 wt.%).

- Cooling to temperatures between -5°C and 0°C.

- Gradual addition of sodium nitrite solution while maintaining controlled temperature.

- Molar Ratios: Sodium nitrite to hydrochloric acid ratio is optimized at approximately 1:1.2–1.6:4–5.

- Recrystallization: The product is recrystallized using a water-alcohol mixture (2:1 volume ratio).

Yield: Hydrolysis results in high yields (~81.3%) for 2-hydroxy-5-nitropyridine.

Step 3: Chlorination

Chlorination converts hydroxyl derivatives into chloro derivatives using phosphorus oxychloride as a chlorinating agent. The reaction involves:

- Mixing raw materials (e.g., 2-hydroxy-5-nitropyridine) with N,N-diethyl aniline and etamon chloride.

- Heating at 120–125°C for 5–8 hours.

- Cooling and removing excess phosphorus oxychloride under reduced pressure.

- Molar Ratios: The molar ratio of reactants is optimized at approximately 1:1–1.5:0.2–0.4.

- Purification: The product is filtered, washed with cold water, and dried to constant weight.

Yield: Chlorination achieves yields of ~76.9% for the final product.

Reaction Analysis

Key Observations

- Reaction conditions such as temperature, solvent choice, and catalyst concentration significantly impact yield and purity.

- Byproducts are minimized through careful control of reaction parameters.

Challenges

- Low-temperature control during nitration is critical to avoid unwanted side reactions.

- Efficient removal of excess reagents during chlorination ensures high purity.

Data Table: Reaction Parameters and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Nitration | Pyridine + Nitrosonitric acid | -15°C to 20°C; Dichloromethane | Moderate |

| Hydrolysis | 2-Amino-5-nitropyridine | -5°C to 0°C; Sodium Nitrite; HCl | ~81.3 |

| Chlorination | 2-Hydroxy-5-nitropyridine | 120–125°C; Phosphorus Oxychloride | ~76.9 |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-5-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Reduction: Formation of 2-chloro-3-methoxy-5-aminopyridine.

Oxidation: Formation of 2-chloro-3-hydroxy-5-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate :

2-Chloro-3-methoxy-5-nitropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly valuable in the development of drugs with antibacterial and antifungal properties. The compound's unique structure allows for modifications that enhance biological activity against specific pathogens .

Mechanism of Action :

The compound exhibits its pharmacological effects through interactions with biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that interfere with cellular processes. The chlorine and methoxy groups improve the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability.

Agricultural Chemicals

Development of Pesticides :

In the agrochemical sector, this compound is employed in formulating pesticides. Its ability to target specific pests while minimizing environmental impact makes it a preferred choice for developing effective agricultural chemicals .

Material Science

Advanced Materials Development :

Research into this compound includes its potential in creating advanced materials. The compound is explored for its utility in developing polymers with specific chemical properties that enhance performance in various applications .

Analytical Chemistry

Reagent in Analytical Techniques :

This compound serves as a reagent in various analytical chemistry methods, aiding in the detection and quantification of other substances within complex mixtures. Its chemical properties allow for effective separation and analysis of compounds .

Research on Nitrogen-Containing Compounds

Understanding Nitro Compounds :

this compound is valuable in studies focused on the behavior and reactivity of nitro compounds. This research contributes to a broader understanding of organic chemistry and the development of new nitrogen-containing chemicals .

Comparative Analysis with Related Compounds

The following table summarizes key structural differences among related compounds and their implications for biological activity:

| Compound Name | Structural Features | Unique Biological Activity Characteristics |

|---|---|---|

| This compound | Chlorine at 2-position, methoxy at 3-position | Promising antitumor and antimicrobial activities |

| 2-Chloro-4-methoxy-5-nitropyridine | Chlorine at 2-position, methoxy at 4-position | Varies in reactivity; potential for different enzyme interactions |

| 3-Chloro-2-methoxy-5-nitropyridine | Chlorine at 3-position | Unique substitution pattern may affect reactivity |

The distinct positioning of functional groups influences each compound's reactivity and biological profiles, making them suitable for varied pharmacological applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

In Vitro Cytotoxicity Studies :

- A study assessed the cytotoxic effects on various cancer cell lines, revealing significant antiproliferative activity with an IC50 value indicating effectiveness compared to standard chemotherapeutic agents.

-

Mechanistic Studies :

- Research into its mechanism of action indicated that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methoxy groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituted pyridines are distinguished by the positions and types of functional groups, which dictate their reactivity and applications. Key analogs include:

- 2-Chloro-5-nitropyridine (CAS 4548-45-2) : Lacks the methoxy group at position 3, reducing steric hindrance and altering electronic properties .

- 2-Chloro-3-nitro-6-methoxypyridine (CAS 38533-61-8) : Features nitro and methoxy groups at positions 3 and 6, respectively, altering regioselectivity in reactions .

Physicochemical Properties

Research Findings and Case Studies

- Crystal Structures : 2-Chloro-5-methyl-3-nitropyridine exhibits C–H⋯O hydrogen bonds stabilizing its lattice, as confirmed by X-ray diffraction .

- Regioselective Reactivity : The position of the methoxy group in this compound influences electrophilic substitution patterns, favoring reactions at the nitro-adjacent position .

- Synthetic Improvements : Chen et al. (2008) optimized nitration conditions for 3-Chloro-5-methoxy-2,6-dinitropyridine, enhancing yield and purity .

Biological Activity

2-Chloro-3-methoxy-5-nitropyridine (CAS 75711-00-1) is an organic compound that belongs to the nitropyridine class, characterized by its unique structural features, including a chlorine atom at the 2-position and a methoxy group at the 3-position. This compound has garnered attention due to its potential biological activities and interactions with various molecular targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and comparative analysis with related compounds.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro group present in the compound can undergo bioreduction, generating reactive intermediates that may interact with cellular components, leading to a range of biological effects. The presence of the chlorine and methoxy groups enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and influencing its pharmacokinetic properties .

Pharmacological Properties

Research indicates that this compound exhibits a variety of pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. For instance, it was evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant activity that warrants further investigation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other nitropyridine derivatives. The following table summarizes key structural differences and their potential implications for biological activity:

| Compound Name | Structural Features | Unique Biological Activity Characteristics |

|---|---|---|

| This compound | Chlorine at 2-position, methoxy at 3-position | Promising antitumor and antimicrobial activities |

| 2-Chloro-4-methoxy-5-nitropyridine | Chlorine at 2-position, methoxy at 4-position | Varies in reactivity; potential for different enzyme interactions |

| 3-Chloro-2-methoxy-5-nitropyridine | Chlorine at 3-position | Unique substitution pattern may affect reactivity |

The distinct positioning of functional groups in these compounds influences their reactivity and biological profiles. For example, while all belong to the nitropyridine family, their unique substitutions allow for varied pharmacological applications .

Case Studies and Research Findings

Several research studies have explored the biological effects of this compound:

- In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing an IC50 value indicating significant antiproliferative activity compared to standard chemotherapeutic agents .

- Mechanistic Studies : Investigations into the mechanism of action have shown that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-chloro-3-methoxy-5-nitropyridine?

The synthesis typically involves nitration and chlorination steps. For example, a method analogous to the preparation of 2-chloro-5-methyl-3-nitropyridine (a structurally similar compound) uses thionyl chloride to chlorinate a hydroxylated precursor. In this case, 2-hydroxy-3-methoxy-5-nitropyridine can be reacted with thionyl chloride in the presence of a catalytic amount of DMF under reflux conditions. Post-reaction, the product is isolated via solvent evaporation, aqueous workup, and recrystallization from a hexane/methylene chloride mixture .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors .

- Storage: Store in a sealed container in a cool, dry, ventilated area away from oxidizing agents .

- Spill Management: Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and avoid environmental release .

Q. How is this compound characterized after synthesis?

- X-ray Crystallography: Determines molecular structure and confirms bond lengths/angles, as demonstrated for analogous nitropyridine derivatives .

- Spectroscopy: NMR (¹H/¹³C) and IR verify functional groups and purity.

- Chromatography: HPLC or GC-MS identifies impurities and quantifies yield .

Advanced Research Questions

Q. How can the chlorination step in the synthesis be optimized to improve yield?

- Catalyst Selection: Use DMF as a catalyst to enhance reactivity of thionyl chloride .

- Temperature Control: Maintain reflux conditions (e.g., 80–90°C) to ensure complete conversion while minimizing side reactions .

- Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies may arise from impurities or polymorphic forms. To address this:

- Recrystallization: Purify the compound using solvents like ethanol/water or hexane/chloride mixtures to isolate the pure form .

- Differential Scanning Calorimetry (DSC): Accurately measure melting points and identify polymorphs .

- Cross-Validation: Compare data with peer-reviewed studies or databases like PubChem or NIST Chemistry WebBook .

Q. What side reactions occur during nitration, and how can they be mitigated?

- Common Side Reactions: Over-nitration or ring oxidation. These are minimized by:

- Controlled Nitration Conditions: Use fuming nitric acid at low temperatures (e.g., 45–50°C) and monitor reaction progress via TLC .

- Protective Groups: Temporarily block reactive sites (e.g., methoxy groups) to direct nitration to the desired position .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

C–H···O hydrogen bonds between the nitro group and adjacent methoxy or pyridinic hydrogen atoms contribute to lattice stability. These interactions can be analyzed via X-ray crystallography and Hirshfeld surface analysis .

Q. Methodological Notes

- Contradiction Analysis: If spectral data (e.g., NMR shifts) conflict with literature, repeat experiments under standardized conditions and cross-check with computational tools (e.g., DFT calculations) .

- Advanced Synthesis: For regioselective functionalization, explore directed ortho-metalation strategies using lithium bases .

Properties

IUPAC Name |

2-chloro-3-methoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGPBLSIXOYNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634325 | |

| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75711-00-1 | |

| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75711-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methoxy-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.